3-Iodo-5-methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 |
InChI Key |
XAKRKXSJURINQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine and Its Precursors
Introduction of the Methoxy (B1213986) Group to the Imidazo[1,2-a]pyridine (B132010) Framework
The synthesis of the target compound requires the presence of a methoxy group at the C5 position. Direct C-H methoxylation of the pre-formed imidazo[1,2-a]pyridine ring is challenging and not a common strategy for this specific position. Therefore, the methoxy group is typically introduced by using a substituted precursor prior to the formation of the imidazole (B134444) ring.
The most practical and widely used strategy for incorporating a methoxy group at a specific position on the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine core is to begin the synthesis with a correspondingly substituted pyridine derivative. The construction of the imidazo[1,2-a]pyridine system is most commonly achieved through the condensation of a 2-aminopyridine (B139424) with a suitable carbonyl compound, such as an α-haloketone or an aldehyde. acs.orgorganic-chemistry.org This is often referred to as a Tschitschibabin-type reaction.
Therefore, to obtain a C5-methoxy substituted product, the synthesis would commence from a 2-amino-6-methoxypyridine. Subsequent reaction with an appropriate partner (e.g., an α-haloacetophenone to install a phenyl group at C2) would lead to the cyclization and formation of the desired 5-methoxyimidazo[1,2-a]pyridine (B1602175) precursor.
The regioselectivity of the methoxy group placement is controlled entirely by the choice of the starting material. To synthesize 5-methoxyimidazo[1,2-a]pyridine, the required precursor is 2-amino-6-methoxypyridine. The cyclization reaction to form the fused imidazole ring does not alter the position of the substituents already present on the pyridine ring.
The general synthetic pathway is as follows:
Start with 2-amino-6-methoxypyridine.
React it with an α-halocarbonyl compound (e.g., 2-bromoacetophenone).
The amino group of the pyridine attacks the electrophilic carbon of the carbonyl compound, followed by an intramolecular nucleophilic substitution where the pyridine ring nitrogen displaces the halide.
This cyclization cascade results in the formation of the 5-methoxy-2-phenylimidazo[1,2-a]pyridine (B13668459) core.
Once this 5-methoxy precursor is synthesized, it can then be subjected to one of the C3-iodination protocols described in section 2.4 to yield the final target compound, 3-iodo-5-methoxyimidazo[1,2-a]pyridine.
Sequential and One-Pot Synthetic Protocols for this compound
Sequential Synthesis:
A prevalent and reliable method for preparing 3-iodo-substituted imidazo[1,2-a]pyridines is a sequential approach. This typically involves two key steps:
Formation of the Imidazo[1,2-a]pyridine Core: The synthesis begins with the construction of the 5-methoxyimidazo[1,2-a]pyridine ring system. This is commonly achieved by the condensation reaction of a substituted 2-aminopyridine, in this case, 6-methoxy-2-aminopyridine, with an α-haloketone or a related two-carbon synthon.
Regioselective Iodination: The pre-formed 5-methoxyimidazo[1,2-a]pyridine then undergoes regioselective iodination at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic substitution. A novel and environmentally friendly method for this transformation is the direct C-H functionalization using an iodine source in the presence of an oxidizing agent. nih.govresearchgate.net Ultrasound-assisted iodination has been shown to be particularly effective for this step. nih.gov
One-Pot Synthesis:
One-pot multi-component reactions (MCRs) offer an efficient and atom-economical alternative for constructing the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a well-established three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com
A hypothetical one-pot synthesis for this compound could be envisioned starting from 6-methoxy-2-aminopyridine. This approach would involve the simultaneous or sequential addition of reagents in a single reaction vessel, where the imidazo[1,2-a]pyridine ring is formed and subsequently iodinated in situ. Iodine-catalyzed three-component coupling reactions, often performed under aerobic conditions, are known to produce the core scaffold. nih.govrsc.org Integrating an iodinating agent into such a one-pot system could directly yield the desired 3-iodo product.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact.
The choice of solvent significantly impacts reaction efficiency. Recent advancements focus on employing green solvents to reduce environmental impact. Water has been successfully used as a solvent in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridine scaffolds, aligning with the principles of green chemistry. nih.govorganic-chemistry.org Similarly, green alcohol solvents have been utilized for the C3-iodination step. nih.gov The use of microwave irradiation and ultrasound assistance are key green chemistry techniques that can reduce reaction times and energy consumption. nih.govmdpi.comnih.gov
A variety of catalytic systems can be employed for the synthesis of the imidazo[1,2-a]pyridine core and for its subsequent iodination.
Metal-Free Catalysis: Metal-free approaches are highly desirable to avoid product contamination with residual metals. Molecular iodine (I₂) itself can act as an efficient and inexpensive catalyst for the formation of the imidazo[1,2-a]pyridine ring. nih.govrsc.orgtci-thaijo.org For the specific C3-iodination step, a metal-free system using an iodine source like sodium iodide (NaI) or molecular iodine in combination with an oxidant such as tert-butyl hydroperoxide (TBHP) has proven effective. nih.gov Hypervalent iodine reagents have also been used for functionalizing the scaffold. rsc.org
Transition Metal Catalysis: While metal-free options are preferred, transition metal catalysts, particularly copper salts like copper(I) iodide (CuI), have been widely used for the aerobic oxidative synthesis of the imidazo[1,2-a]pyridine core. organic-chemistry.org These reactions are often compatible with a broad range of functional groups.
The optimization of catalyst loading is essential; for instance, in molecular iodine-catalyzed syntheses, a loading of 20 mol% has been found to be optimal for achieving high yields. nih.gov
The following table summarizes various conditions used for the C3-iodination of related imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of the target compound.
| Substrate | Iodine Source | Oxidant/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine | I₂ | TBHP | Ethanol | Ultrasound, RT, 10 min | 90% | nih.gov |
| 7-methoxy-2-phenylimidazo[1,2-a]pyridine | I₂ | TBHP | Ethanol | Ultrasound, RT, 15 min | 94% | nih.gov |
| 6-bromo-2-phenylimidazo[1,2-a]pyridine | I₂ | TBHP | Ethanol | Ultrasound, RT, 15 min | 81% | nih.gov |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | I₂ | TBHP | Ethanol | Ultrasound, RT, 10 min | 85% | nih.gov |
Control of temperature and reaction time is fundamental for achieving high yields and minimizing side-product formation. Traditional methods often require high temperatures and long reaction times. tci-thaijo.org However, modern techniques significantly improve these parameters. The use of ultrasound irradiation can lead to high product yields in as little as 10-15 minutes at room temperature for the iodination step. nih.gov Similarly, microwave-assisted syntheses can dramatically reduce reaction times for the formation of the core structure. mdpi.comrsc.org
Purification and Isolation Techniques for this compound
After the reaction is complete, the crude product must be isolated and purified. A standard workup procedure often involves quenching the reaction, for example with a saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution if iodine was used, followed by extraction with an organic solvent like ethyl acetate (B1210297). mdpi.com The combined organic layers are then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. mdpi.comnih.gov
The primary method for purifying imidazo[1,2-a]pyridine derivatives is column chromatography on silica (B1680970) gel. tci-thaijo.orgmdpi.comnih.gov A solvent system, typically a mixture of ethyl acetate and hexane, is used as the eluent to separate the desired product from unreacted starting materials and byproducts. nih.gov For solid products, recrystallization can be employed as a final purification step to obtain a highly pure crystalline material, which is often characterized by its melting point. nih.gov
Reaction Pathways and Chemical Transformations of 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Cross-Coupling Reactions of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine
The iodine atom at the C3 position of this compound is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be intercepted by a variety of coupling partners. This reactivity has been harnessed in several key cross-coupling methodologies to introduce a diverse range of functional groups at this position.
Suzuki-Miyaura Cross-Coupling Reactions at the C3-Iodine Moiety
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is a competent substrate for this transformation. This reaction typically involves the palladium-catalyzed coupling of the iodo-heterocycle with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.
The reactivity of 2-substituted-3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling reactions is significantly influenced by the nature of the substituent. nih.gov Optimized yields and shorter reaction times are often achieved using strong bases in solvents like 1,2-dimethoxyethane (B42094) (DME). nih.gov For the synthesis of 3-aryl-imidazo[1,2-a]pyridines, various palladium catalysts and ligands can be employed, with microwave irradiation sometimes used to accelerate the reaction. medjchem.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Substituted 3-Iodoimidazo[1,2-a]pyridines
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Good |
| 3 | 3-Thienylboronic acid | (SIPr)Pd(allyl)Cl | K₃PO₄ | Toluene | Excellent |
Note: This table represents typical conditions for Suzuki-Miyaura reactions on the imidazo[1,2-a]pyridine (B132010) scaffold and may be adapted for the 5-methoxy derivative.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling provides a direct route to introduce alkyne moieties at the C3 position of the imidazo[1,2-a]pyridine ring. This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne in the presence of a base, typically an amine such as triethylamine (B128534) or diisopropylamine.
This transformation is valuable for the synthesis of precursors for further chemical modifications or for the direct incorporation of a rigid alkynyl linker into a target molecule. The reaction conditions are generally mild, and a variety of functional groups on the terminal alkyne are tolerated.
Table 2: General Conditions for Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridines
| Catalyst System | Base | Solvent | Temperature |
| Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | Room Temp. to 60 °C |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 50-80 °C |
Heck Coupling and Related C-C Bond Formations
The Heck coupling reaction offers a method for the vinylation of the C3 position of this compound. This palladium-catalyzed reaction involves the coupling of the iodo-heterocycle with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base to afford the corresponding 3-vinyl-imidazo[1,2-a]pyridine derivative. The reaction typically requires elevated temperatures and the choice of catalyst, ligand, and base can be crucial for achieving high yields and stereoselectivity. For instance, the vinylation of iodobenzene (B50100) with methyl acrylate has been successfully carried out using supported palladium catalysts in the presence of both organic and inorganic bases. nih.gov
Buchwald-Hartwig Amination and C-N Bond Formations
The formation of carbon-nitrogen bonds at the C3 position of the imidazo[1,2-a]pyridine core can be efficiently achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the reaction of this compound with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles.
The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide being required. This methodology is instrumental in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry. nih.govrsc.org
Negishi and Stille Coupling Applications
While less commonly reported for this specific substrate, the Negishi and Stille coupling reactions represent viable, albeit less utilized, pathways for the functionalization of this compound.
The Negishi coupling would involve the reaction of the iodo-heterocycle with an organozinc reagent in the presence of a palladium or nickel catalyst. This method offers the advantage of using highly reactive organozinc species that can be prepared from a variety of precursors.
The Stille coupling , on the other hand, utilizes organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin byproducts is a notable drawback.
Role of Substituents (e.g., Methoxy (B1213986) Group) on Cross-Coupling Efficiency and Selectivity
The presence and nature of substituents on the imidazo[1,2-a]pyridine ring can exert significant electronic and steric effects on the efficiency and selectivity of cross-coupling reactions at the C3 position. The 5-methoxy group in this compound is an electron-donating group, which can influence the electron density of the heterocyclic ring system.
In the context of palladium-catalyzed cross-coupling reactions, an electron-donating group can impact the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The increased electron density on the imidazo[1,2-a]pyridine ring may facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst. Furthermore, the position of the methoxy group at C5 can also have steric implications, potentially influencing the approach of the catalyst and the coupling partners.
Studies on related systems have shown that the electronic nature of substituents can play a crucial role. For example, in the Suzuki-Miyaura coupling of substituted arylpyridines, the presence of a methoxy group has been observed to influence the reaction's selectivity, possibly through chelation effects with the palladium center. nih.gov The precise electronic and steric contributions of the 5-methoxy group in this compound would likely depend on the specific reaction conditions and the nature of the coupling partner.
Nucleophilic Substitution Reactions Involving the Iodine Substituent
The carbon-iodine bond at the C-3 position of the imidazo[1,2-a]pyridine ring is the most versatile site for nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, characterized by its low bond dissociation energy, makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context, enabling a wide array of structural modifications.
Common cross-coupling reactions for which 3-iodo-heterocycles are ideal substrates include:
Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituted scaffold with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a robust method for introducing aryl or vinyl substituents at the C-3 position.
Heck Coupling: This reaction involves the coupling of the iodo-derivative with an alkene to introduce a substituted vinyl group.
Sonogashira Coupling: This copper-co-catalyzed palladium reaction allows for the direct alkynylation of the C-3 position by coupling with a terminal alkyne.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the iodo-substituted core with a primary or secondary amine, providing access to 3-amino-imidazo[1,2-a]pyridine derivatives.
Stille Coupling: This reaction utilizes an organotin reagent to form a C-C bond, offering an alternative to the Suzuki coupling with a different substrate scope.
The general conditions for these transformations typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The 5-methoxy group is generally stable under these conditions and can electronically influence the reaction rate.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(OAc)₂, K₂CO₃, Na₂CO₃ |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, BINAP, NaOt-Bu |
| Stille Coupling | Organostannane (R-SnBu₃) | C-C (sp²-sp²) | Pd(PPh₃)₄, LiCl |
Electrophilic Aromatic Substitution Reactions of the Imidazo[1,2-a]pyridine System
The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the C-3 position is the most nucleophilic and therefore the most reactive site for electrophilic attack. stackexchange.com However, in this compound, this position is already substituted. Consequently, electrophilic substitution will occur on the pyridine (B92270) ring.
The regiochemical outcome of substitution on the pyridine ring is directed by the combined electronic effects of the fused imidazole (B134444) ring and the 5-methoxy group. The methoxy group is a strong activating, ortho-, para-directing group. The available positions on the pyridine ring are C-6, C-7, and C-8. The methoxy group at C-5 will strongly direct incoming electrophiles to its ortho position (C-6). A secondary site of attack would be the para position (C-8). The electron-donating nature of the fused imidazole ring also activates the pyridine moiety towards electrophilic attack.
Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly the 6-substituted product, with the potential formation of the 8-substituted isomer as a minor product.
| Reaction | Typical Reagents | Expected Major Product | Expected Minor Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Iodo-5-methoxy-6-nitroimidazo[1,2-a]pyridine | 3-Iodo-5-methoxy-8-nitroimidazo[1,2-a]pyridine |
| Bromination | Br₂ / Acetic Acid or NBS | 6-Bromo-3-iodo-5-methoxyimidazo[1,2-a]pyridine | 8-Bromo-3-iodo-5-methoxyimidazo[1,2-a]pyridine |
| Friedel-Crafts Acylation | Ac₂O / AlCl₃ | 1-(3-Iodo-5-methoxyimidazo[1,2-a]pyridin-6-yl)ethanone | 1-(3-Iodo-5-methoxyimidazo[1,2-a]pyridin-8-yl)ethanone |
Functional Group Interconversions of the Methoxy Group
The methoxy group at the C-5 position offers a handle for further functionalization, most notably through cleavage of the ether bond to reveal a hydroxyl group. The conversion of an aryl methyl ether to a phenol (B47542) is a fundamental transformation in organic synthesis, often employed in the final stages of natural product synthesis or in the preparation of drug metabolites.
The most common and effective reagent for this demethylation is boron tribromide (BBr₃). nih.govnih.gov This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C to room temperature). The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the corresponding 5-hydroxy-3-iodoimidazo[1,2-a]pyridine. This method is generally high-yielding and is compatible with a wide range of functional groups, including the iodo-substituent, which remains intact under these conditions. mdma.ch
Alternative reagents for demethylation include strong protic acids like hydrobromic acid (HBr), often at elevated temperatures, or other Lewis acids. However, BBr₃ remains the reagent of choice for its efficiency and mild reaction conditions. The resulting 5-hydroxy derivative can then serve as a precursor for other functionalities through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Radical Reactions and C-H Functionalization of this compound
Direct C-H functionalization is a powerful strategy for modifying heterocyclic scaffolds without the need for pre-installed functional groups. The imidazo[1,2-a]pyridine core is amenable to various radical-mediated C-H functionalization reactions. nih.gov While the most electronically activated C-3 position is blocked in the title compound, other positions on the heterocyclic core, particularly on the pyridine ring, can be targeted.
Minisci-type reactions, which involve the addition of a radical to a protonated heteroaromatic ring, could potentially occur at the C-5, C-6, C-7, or C-8 positions. The regioselectivity would be influenced by a combination of steric and electronic factors imposed by the existing iodo and methoxy groups. For instance, visible-light-induced photoredox catalysis has been employed for the C-5 alkylation of imidazo[1,2-a]pyridine derivatives. nih.gov
The presence of the iodine atom at C-3 also opens up possibilities for radical reactions involving the C-I bond itself. For example, under certain conditions, the C-I bond could undergo homolytic cleavage to generate a C-3 radical, which could then be trapped by a radical acceptor. However, C-H functionalization on the pyridine ring remains a more explored pathway for introducing new substituents onto an already functionalized imidazo[1,2-a]pyridine core.
Ring Transformations and Rearrangements of the Imidazo[1,2-a]pyridine Core
While the imidazo[1,2-a]pyridine core is generally stable, it can undergo specific transformations that lead to either ring-opening or the formation of more complex fused systems. Skeletal rearrangements where the core atoms are extensively reorganized are not commonly reported for this system.
A notable transformation is the oxidative ring-opening of the imidazole moiety. Treatment of imidazo[1,2-a]pyridines with reagents such as (diacetoxyiodo)benzene (B116549) and sodium azide (B81097) can lead to the cleavage of the imidazole ring, resulting in the formation of α-iminonitriles under metal-free conditions. This reaction provides a synthetic route to acyclic structures from the heterocyclic precursor.
Conversely, the imidazo[1,2-a]pyridine core can be used as a foundation for building larger, fused heterocyclic systems. For example, reactions involving the functional groups at the C-2 and C-3 positions can lead to annulation, where a new ring is fused onto the existing scaffold. One such transformation involves the reaction of 3-methylene-2(3H)-imidazo[1,2-a]pyridinones with activated acetates, followed by thermal cyclization, to yield 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives. This demonstrates the utility of the core in constructing more elaborate polycyclic structures.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine in solution. Through one- and two-dimensional experiments, it is possible to assign every proton and carbon atom and confirm the substitution pattern on the imidazo[1,2-a]pyridine (B132010) core.
The ¹H NMR spectrum provides essential information regarding the electronic environment and connectivity of protons in the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the protons on the pyridine (B92270) ring (H-6, H-7, H-8) and the imidazole (B134444) ring (H-2), in addition to a singlet for the methoxy (B1213986) group protons.
The presence of an iodine atom at the C-3 position significantly influences the electronic environment of the imidazole ring, while the methoxy group at C-5 primarily affects the pyridine ring protons. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).
Key Assignments and Expected Multiplicities:
H-2: This proton on the imidazole ring is expected to appear as a singlet, as it lacks adjacent protons for spin-spin coupling.
H-8: This proton is anticipated to be a doublet of doublets (dd) or a triplet, coupled to both H-7 and H-6.
H-7: This proton will likely appear as a triplet or a doublet of doublets, showing coupling to H-6 and H-8.
H-6: This proton is expected to be a doublet, coupled to the adjacent H-7.
-OCH₃: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region around 3.8-4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | s (singlet) | N/A |
| H-8 | 7.9 - 8.2 | dd (doublet of d.) | J = 7.0, 1.5 |
| H-7 | 7.0 - 7.3 | t (triplet) | J = 7.0 |
| H-6 | 6.6 - 6.9 | dd (doublet of d.) | J = 7.0, 1.0 |
| -OCH₃ | 3.8 - 4.0 | s (singlet) | N/A |
Note: Predicted values are based on analyses of similar substituted imidazo[1,2-a]pyridine structures.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the bicyclic core and the one carbon of the methoxy group.
Quaternary carbons, which are not directly bonded to any protons, are readily identified by their appearance in the broadband-decoupled ¹³C NMR spectrum and their absence in spectra generated using techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer). The key quaternary carbons in this structure are C-3, C-5, C-8a, and the carbon of the methoxy group. The C-3 carbon, bonded to iodine, is expected to appear at a significantly upfield chemical shift due to the heavy atom effect of iodine.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | 125 - 130 | CH |
| C-3 | 60 - 70 | C (Quaternary) |
| C-5 | 145 - 150 | C (Quaternary) |
| C-6 | 110 - 115 | CH |
| C-7 | 120 - 125 | CH |
| C-8 | 115 - 120 | CH |
| C-8a | 140 - 145 | C (Quaternary) |
| -OCH₃ | 55 - 60 | CH₃ |
Note: Predicted values are based on analyses of similar substituted imidazo[1,2-a]pyridine structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-6, H-7, and H-8, confirming their connectivity within the pyridine ring. The absence of cross-peaks for H-2 and the methoxy protons would confirm their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. HSQC would link the signals of H-2, H-6, H-7, H-8, and the methoxy protons to their corresponding carbon signals (C-2, C-6, C-7, C-8, and -OCH₃), simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for identifying the placement of substituents and connecting different parts of the molecule. Key expected correlations include those between the methoxy protons and C-5, and between H-2 and the quaternary carbons C-3 and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. A key spatial relationship that could be confirmed with NOESY is the proximity between the methoxy protons and the H-6 proton.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₈H₇IN₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
Calculated [M+H]⁺: 274.9676
Found [M+H]⁺: An experimental value within a narrow tolerance (typically <5 ppm) of the calculated mass would confirm the molecular formula.
Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of protonated this compound is expected to show characteristic losses of substituents and cleavages of the heterocyclic core.
Plausible Fragmentation Pathways:
Loss of Iodine Radical (•I): A common fragmentation pathway for iodo-substituted aromatics is the homolytic cleavage of the C-I bond, which would result in a fragment ion corresponding to the [M-I]⁺ species.
Loss of Methyl Radical (•CH₃): The methoxy group can lose a methyl radical, leading to a [M-CH₃]⁺ ion.
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the [M-CH₃]⁺ ion could involve the loss of carbon monoxide.
Cleavage of the Imidazole or Pyridine Ring: More energetic conditions can lead to the cleavage of the heterocyclic rings, producing smaller diagnostic fragment ions.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its aromatic system and substituents.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic (Imidazopyridine) |
| 2950 - 2850 | C-H Stretching | Aliphatic (-OCH₃) |
| 1640 - 1500 | C=C and C=N Stretching | Aromatic Rings |
| 1275 - 1200 | C-O Stretching (Asymmetric) | Aryl-Alkyl Ether |
| 1075 - 1020 | C-O Stretching (Symmetric) | Aryl-Alkyl Ether |
| 850 - 750 | C-H Out-of-Plane Bending | Aromatic Ring Substitution |
| 600 - 500 | C-I Stretching | Iodo-Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (typically π, σ, and n) to higher-energy anti-bonding orbitals (π* and σ). For aromatic and heterocyclic compounds, the most significant absorptions in the 200–800 nm range are typically due to π → π and n → π* transitions.
The imidazo[1,2-a]pyridine core is a π-conjugated bicyclic aromatic system that exhibits characteristic UV absorption bands. Typically, these scaffolds show intense absorptions at shorter wavelengths (below 300 nm) corresponding to π → π* transitions involving the entire heterocyclic system. nih.govresearchgate.net Broader, less intense bands may appear at longer wavelengths, which can be attributed to a convolution of different electronic transitions, sometimes with a degree of intramolecular charge-transfer (ICT) character. nih.gov
The electronic properties of the substituents at the C3 and C5 positions significantly modulate the absorption profile of the parent ring system:
5-Methoxy Group (-OCH₃): The methoxy group is a strong auxochrome, acting as an electron-donating group through its positive mesomeric effect (+M). This effect increases the electron density of the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). This generally leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.
The combined influence of these substituents is expected to result in a spectrum where the primary π → π* transitions are red-shifted compared to the unsubstituted imidazo[1,2-a]pyridine core. The interaction between the electron-donating methoxy group and the π-system is likely to be the dominant factor influencing the position of the main absorption bands.
Table 1: Hypothetical UV-Vis Absorption Data and Electronic Transitions for this compound This table is an illustrative example based on the known effects of substituents on the imidazo[1,2-a]pyridine core.
| Absorption Band | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Electronic Transition |
| Band I | ~260-280 | High (~5.0 x 104) | π → π* (Involving the entire conjugated system) |
| Band II | ~310-340 | Moderate (~1.5 x 104) | π → π* with partial Intramolecular Charge-Transfer (ICT) character |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, allowing for precise determination of atomic positions, bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the surveyed literature, an analysis of a closely related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol , can serve as an excellent model for the core structural features and intermolecular interactions inherent to this class of molecules. researchgate.net
The analysis of the crystal structure of a C5-substituted imidazo[1,2-a]pyridine, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, reveals key geometric parameters. The fused five- and six-membered rings of the imidazo[1,2-a]pyridine moiety are nearly coplanar, as is characteristic of aromatic systems. researchgate.net For the target molecule, this compound, the C-I bond length at the C3 position would be a key parameter, typically expected to be around 2.10 Å. The C-O bond of the methoxy group at C5 would likely be in the range of 1.36 Å for the C(aromatic)-O bond and 1.42 Å for the O-CH₃ bond.
Table 2: Selected Bond Lengths and Angles for the Imidazo[1,2-a]pyridine Core Data based on the representative structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. researchgate.net Atom numbering may differ from the target compound.
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C7 | 1.381 | C7-N1-C1 | 107.5 |
| N2-C1 | 1.383 | C1-N2-C5 | 106.6 |
| N2-C5 | 1.321 | N1-C1-N2 | 110.1 |
| C1-C6 | 1.401 | N2-C5-C4 | 131.8 |
| C3-C4 | 1.365 | C5-C4-C3 | 120.1 |
| C4-C5 | 1.413 | N1-C7-C6 | 130.8 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. In the case of this compound, several key interactions would be expected to dictate its crystal packing.
Hydrogen Bonding: Although the primary molecule lacks classical hydrogen bond donors, weak C—H···N and C—H···O hydrogen bonds are highly probable. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In the model compound (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, O—H···N and C—H···O hydrogen bonds link the molecules into ribbon-like motifs. researchgate.net
Halogen Bonding: A significant interaction expected in the crystal structure of the target compound is halogen bonding. The iodine atom at the C3 position possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, which can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen or oxygen atoms. These I···N or I···O interactions can be highly directional and play a crucial role in the supramolecular assembly.
π-π Stacking Interactions: The planar, electron-rich imidazo[1,2-a]pyridine core is well-suited for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack against each other, are a common and stabilizing feature in the crystal structures of such compounds. In the crystal of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, multiple distinct π-π interactions with centroid-to-centroid distances ranging from 3.48 Å to 3.72 Å are observed, linking the hydrogen-bonded ribbons into a stable three-dimensional structure. researchgate.net
Computational and Theoretical Studies on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not available in the public domain. Research in this area has extensively covered the broader class of imidazo[1,2-a]pyridines, including various derivatives, but the specific electronic, structural, and mechanistic properties of the 3-iodo-5-methoxy substituted variant have not been individually detailed.
While general methodologies for the computational analysis of related heterocyclic systems are well-established, applying these findings to this compound without specific research would be speculative. Computational studies, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and the generation of electrostatic potential maps, are highly molecule-specific. The unique electronic influence of the iodo and methoxy groups at the 3- and 5-positions, respectively, would yield distinct results that cannot be accurately extrapolated from other derivatives.
Similarly, detailed conformational analysis, energy landscape mapping, and the elucidation of specific reaction mechanisms for the synthesis and functionalization of this compound require dedicated computational studies. Although plausible reaction mechanisms for the synthesis of the imidazo[1,2-a]pyridine core are known, the precise transition states and mechanistic pathways are influenced by the specific substituents. researchgate.netmdpi.comnih.gov
For context, studies on other imidazo[1,2-a]pyridine derivatives have utilized these computational tools:
Density Functional Theory (DFT): This method is commonly used for geometric optimization and calculating the electronic properties of various imidazo[1,2-a]pyridine compounds. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic transitions in these molecules. Such analyses have been performed for different analogues in this class. nih.govresearchgate.netnih.gov
Electrostatic Potential (ESP) Maps: ESP maps are valuable for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. These have been generated for the general pyridine structure and its derivatives. researchgate.net
Mechanistic Studies: The synthesis of the imidazo[1,2-a]pyridine scaffold, often catalyzed by iodine, has been the subject of mechanistic proposals. nih.govnih.gov
Due to the absence of specific data for this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. Further experimental and computational research is required to elucidate the specific properties of this compound.
Computational and Theoretical Studies of 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Reaction Mechanism Elucidation and Transition State Calculations
Role of the Iodine and Methoxy (B1213986) Groups in Reactivity
The reactivity of the 3-Iodo-5-methoxyimidazo[1,2-a]pyridine scaffold is significantly influenced by the electronic effects of the iodine and methoxy substituents. Computational studies on related imidazo[1,2-a]pyridine (B132010) derivatives help elucidate these roles.
The iodine atom at the C3 position primarily exerts a deactivating effect on the imidazo[1,2-a]pyridine ring through its electron-withdrawing inductive effect. However, it also serves as an excellent leaving group in various cross-coupling reactions, making the C3 position a key site for further functionalization. The C-I bond is relatively weak and can be readily cleaved, which is a critical aspect of its synthetic utility. In computational models, the presence of iodine is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the global reactivity descriptors.
The methoxy group at the C5 position, conversely, is a strong electron-donating group through resonance. It increases the electron density of the pyridine (B92270) ring, which can, in turn, influence the electronic properties of the fused imidazole (B134444) ring. This electron-donating nature is anticipated to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The interplay between the electron-withdrawing iodine and the electron-donating methoxy group creates a unique electronic profile that governs the regioselectivity and rate of chemical reactions. Quantum computational studies on various imidazo[1,2-a]pyridine derivatives have shown that such substitutions significantly impact the density functional theory-based chemical reactivity parameters and the HOMO–LUMO energy gap.
The combined effect of these two groups suggests a nuanced reactivity profile. The methoxy group activates the pyridine ring towards electrophilic substitution, while the iodo group provides a handle for nucleophilic substitution or cross-coupling reactions at the imidazole ring. The precise nature of this interplay would be best quantified by specific density functional theory (DFT) calculations on the this compound molecule itself.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, such as DFT, are powerful tools for predicting NMR chemical shifts with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.
Predicted ¹H NMR Chemical Shifts: The proton chemical shifts are sensitive to the electronic environment. The methoxy group at C5 is expected to shield the protons on the pyridine ring, causing an upfield shift compared to the unsubstituted parent compound. The iodine at C3 will have a more localized effect on the imidazole ring protons.
Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are also heavily influenced by the substituents. The carbon atom attached to the iodine (C3) is expected to show a significant upfield shift due to the heavy atom effect. The carbon bearing the methoxy group (C5) will be deshielded. The remaining carbon atoms in the bicyclic system will experience shifts based on the combined inductive and resonance effects of both substituents.
Below is an interactive table with predicted ¹³C NMR chemical shifts for this compound, extrapolated from data on analogous compounds. nih.govrsc.org
| Atom | Predicted Chemical Shift (ppm) |
| C2 | ~147 |
| C3 | ~59 |
| C5 | ~150 |
| C6 | ~110 |
| C7 | ~120 |
| C8 | ~115 |
| C8a | ~140 |
| OCH₃ | ~56 |
Note: These are estimated values and may differ from experimental results.
Molecular Dynamics Simulations to Study Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, revealing details about solvent organization and intermolecular interactions that are not accessible through static computational models. While specific MD studies on this exact molecule are not available, general principles from simulations of other heteroaromatic drug-like molecules in various solvents can be applied. researchgate.netrsc.org
MD simulations can model how solvent molecules, such as water or organic solvents, arrange themselves around the solute. The methoxy group can act as a hydrogen bond acceptor, leading to specific interactions with protic solvents. The iodine atom, being large and polarizable, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and binding to biological targets.
Furthermore, simulations can predict the propensity of these molecules to aggregate in solution. For heteroaromatic molecules, π-stacking interactions between the aromatic rings are a common driving force for aggregation. rsc.org The simulations can quantify the strength of these interactions and the preferred orientation of the molecules within an aggregate. Understanding these solvent and intermolecular interactions is crucial for applications in materials science and medicinal chemistry, as they govern solubility, crystal morphology, and bioavailability. Recent studies on other imidazo[1,5-a]pyridine (B1214698) derivatives have utilized MD simulations to understand their binding efficiency to protein targets. nih.gov
Advanced Research Directions and Potential Applications of 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Application in Advanced Organic Synthesis as a Versatile Building Block
The structural features of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine make it an exceptionally useful building block in the synthesis of more elaborate molecular architectures. The presence of the iodine atom at the C3 position is particularly significant, as it serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.
Precursor for Complex Polyheterocyclic Systems
The 3-iodo derivative of the imidazo[1,2-a]pyridine (B132010) scaffold is a key intermediate for the construction of complex polyheterocyclic systems. The iodine atom can be readily substituted through various palladium-catalyzed reactions, allowing for the introduction of diverse functional groups and the fusion of additional ring systems. For instance, iodinated imidazo[1,2-a]pyridine derivatives are employed in subsequent functionalization steps to build more complex molecules. nih.gov This synthetic flexibility is crucial for creating libraries of compounds with varied structures for biological screening or materials science applications. The synthesis of 3-iodoimidazo[1,2-a]pyridines can be achieved through methods such as copper-catalyzed tandem reactions, highlighting their importance as synthetic intermediates. nih.gov
A notable application involves using these iodinated compounds to prepare more complex fused systems, such as 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines. nih.gov These resulting structures can then undergo further palladium-catalyzed reactions, demonstrating the role of the iodo-substituted core as a foundational element for building molecular complexity. nih.gov
Scaffold for Multicomponent Reaction Development
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular diversity. beilstein-journals.orgnih.gov The imidazo[1,2-a]pyridine scaffold is a prominent target for MCRs. beilstein-journals.orgnih.gov One of the most significant MCRs for generating this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving a 2-aminoazine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org
The development of novel MCRs often relies on versatile scaffolds like imidazo[1,2-a]pyridine to rapidly assemble libraries of structurally diverse compounds. beilstein-journals.org While this compound is often a product of subsequent functionalization, the core scaffold's amenability to MCR synthesis underscores its importance in diversity-oriented synthesis. nih.gov Iodine itself can serve as an efficient catalyst in one-pot, three-component syntheses of imidazo[1,2-a]pyridine derivatives, further linking this structural class to advanced MCR methodologies. nih.govresearchgate.net
| Reaction Name | Components | Key Features | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine (B139424), Aldehyde, Isocyanide | Forms 3-aminoimidazo[1,2-a]pyridine derivatives; high atom economy. | nih.govbeilstein-journals.org |
| Iodine-Catalyzed Three-Component Condensation | 2-Aminopyridine, Aryl Aldehyde, Isocyanide | Uses a cost-effective and benign catalyst (I2); proceeds efficiently. | nih.gov |
| Copper-Catalyzed A3 Coupling | 2-Aminopyridine, Aldehyde, Alkyne | A tandem reaction that constructs the imidazo[1,2-a]pyridine ring. | nih.gov |
Role as a Ligand in Catalysis and Coordination Chemistry
The nitrogen atoms within the imidazo[1,2-a]pyridine ring system possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal centers. This property allows for the development of novel metal complexes with potential applications in catalysis.
Design of Metal Complexes for Catalytic Transformations
The imidazo[1,2-a]pyridine framework serves as a versatile scaffold for the design of specialized ligands. By introducing specific functional groups onto the ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize catalytic activity. For example, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized and successfully used in palladium-catalyzed cross-coupling reactions. researchgate.net In these ligands, the imidazo[1,2-a]pyridine unit acts as a hemilabile N-chelating group, which can form a weak, dynamic bond with the metal center, potentially enhancing catalyst longevity. researchgate.net The ability to modify the scaffold, such as by replacing the iodo group in this compound with a phosphine (B1218219) or other coordinating group, is key to creating bespoke catalysts for specific chemical transformations. The general imidazo[1,2-a]pyridine structure has also been explored in the context of abnormal N-heterocyclic carbene ligands. nih.gov
Investigation of Metal-Ligand Interactions
Understanding the interactions between the imidazo[1,2-a]pyridine ligand and a metal center is crucial for rational catalyst design. The nitrogen atoms in the bicyclic system can act as Lewis bases, donating electron density to the metal. The nature of this coordination can be studied using various spectroscopic and crystallographic techniques. Research on related aza-indolizine ligands, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, has demonstrated their versatility in coordinating with a wide range of transition and main group metals, forming stable complexes. uva.es These studies reveal how the ligand framework dictates the geometry and electronic structure of the resulting metal complex. uva.es The electronic properties of the ligand, influenced by substituents like the methoxy (B1213986) group, can affect the strength of the metal-ligand bond and the reactivity of the complex. researchgate.net
| Ligand Type | Metal Center | Application/Feature | Reference |
|---|---|---|---|
| 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine | Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | researchgate.net |
| 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Nickel (Ni), Manganese (Mn), Zinc (Zn), Cadmium (Cd) | Formation of various coordination complexes (octahedral, square-pyramidal). | uva.es |
| Imidazo[1,2-a]pyridine derivatives | General Transition Metals | Used as abnormal N-heterocyclic carbene ligands. | nih.gov |
Development in Materials Science and Optoelectronics
Imidazo[1,2-a]pyridine derivatives are recognized for their attractive photophysical properties, particularly their fluorescence. ijrpr.comresearchgate.net This has led to their investigation for applications in materials science, especially in the field of optoelectronics.
The fluorescence of these compounds arises from the π-conjugated bicyclic structure. ijrpr.com The emission properties, such as wavelength and quantum yield, can be significantly influenced by the nature and position of substituents on the ring system. ijrpr.comresearchgate.net Electron-donating groups, like the methoxy group in this compound, generally enhance luminescence. ijrpr.com
These fluorescent properties make imidazo[1,2-a]pyridines promising candidates for use in organic light-emitting diodes (OLEDs). ijrpr.com Research has demonstrated that molecules incorporating the imidazo[1,2-a]pyridine core can function as highly efficient deep-blue emitters, a critical component for full-color displays and solid-state lighting. researchgate.netnih.gov In these materials, the imidazo[1,2-a]pyridine unit often acts as an electron-accepting moiety, which, when combined with an electron-donating part, creates a molecule with excellent charge transport and emissive properties. nih.gov The development of such materials with high quantum yields and thermal stability is a key area of research in optoelectronics. researchgate.netnih.gov
| Derivative Type | Property | Application | Reference |
|---|---|---|---|
| 2-Aryl imidazo[1,2-a]azines | Fluorescence enhancement | Potential as biomarkers and sensors. | researchgate.net |
| Phenanthroimidazole-Imidazopyridine Conjugates | Deep-blue emission (CIE coordinates ~0.15, 0.08), high external quantum efficiency (EQE) >6% | High-performance OLEDs. | nih.gov |
| General Imidazo[1,2-a]pyridines | Solid-state fluorescence, large Stokes shifts | OLEDs and photochemical sensors. | ijrpr.com |
Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The inherent fluorescence of the π-conjugated imidazo[1,2-a]pyridine system makes it a compelling candidate for the development of novel organic light-emitting diodes (OLEDs) and other fluorescent materials. mdpi.com Derivatives of this scaffold are noted for their potential in optoelectronic devices due to properties like high quantum yields and good stability. mdpi.com The performance of such materials is highly dependent on their molecular structure, which dictates their photophysical and charge-transport characteristics.
The this compound derivative possesses substituents that could strategically tune its performance in OLED applications. The electron-donating methoxy (-OCH₃) group at the 5-position can enhance the electron density of the aromatic system, potentially increasing the fluorescence quantum yield and shifting the emission wavelength. Conversely, the iodine atom at the 3-position introduces a "heavy atom effect," which can facilitate intersystem crossing from the singlet excited state to the triplet state. While this can quench fluorescence, it is a desirable property for developing phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency. By carefully balancing these opposing electronic effects through molecular design, this compound could serve as a scaffold for creating new emitters with tailored properties for next-generation displays and lighting.
Photophysical Properties and Chromophore Design
The design of advanced chromophores relies on the precise control of their electronic absorption and emission properties. Imidazo[1,2-a]pyridine derivatives are known to exhibit strong fluorescence, often in the blue region of the electromagnetic spectrum, a property attributed to their π-expanded conjugated bicyclic structure. nih.govrsc.org The photophysical characteristics are highly tunable through substitution on the heterocyclic core.
The introduction of a methoxy group at the 5-position is anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra due to its electron-donating nature, which raises the energy of the highest occupied molecular orbital (HOMO). The iodine atom at the C3 position can also influence the photophysical properties. While its heavy-atom effect can decrease fluorescence quantum yield, it provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the attachment of other chromophoric units to create more complex and efficient fluorescent systems. This synthetic versatility allows for the rational design of chromophores with specific absorption/emission profiles, large Stokes shifts, and high quantum yields for various applications.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Solvent | Key Findings |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-based probe 12b | Not specified | ~450 | Acetonitrile | Exhibited notable fluorescence emission properties. nih.govrsc.org |
| Imidazo[1,2-a]pyrazine-based probe 10b | Not specified | ~525 | Acetonitrile | Showed significant fluorescence compared to other derivatives. nih.govrsc.org |
| 3-hydroxymethyl imidazo[1,2-a]pyridines | ~350-370 | ~380-420 | Various | Emitted purple light; fluorescence intensity enhanced by the hydroxymethyl group. |
This table presents data for related imidazo[1,2-a]azine structures to illustrate the tunability of the core chromophore. Data on the specific 3-iodo-5-methoxy derivative is not available in the cited literature.
Functional Probes for Chemical and Biological Systems
The imidazo[1,2-a]pyridine scaffold serves as an excellent platform for designing functional probes for detecting specific chemical and biological species, owing to its robust fluorescence and synthetic tractability.
Researchers have successfully developed fluorescent probes from imidazo[1,2-a]pyridine derivatives for the sensitive and selective detection of various analytes. The general design strategy involves coupling the imidazo[1,2-a]pyridine fluorophore to a specific recognition moiety (receptor) that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal.
For example, a fused imidazo[1,2-a]pyridine probe was designed for the detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. The probe exhibited a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. Another study detailed a probe based on the same scaffold for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress. The probe, which incorporated a borate (B1201080) ester as the reactive site, showed a dramatic fluorescence enhancement upon reaction with H₂O₂. The 3-iodo and 5-methoxy groups on the target compound could be used to fine-tune the probe's sensitivity, selectivity, and photophysical baseline.
Table 2: Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Analyte Detection
| Probe Scaffold | Target Analyte | Sensing Mechanism | Detection Limit | Application |
|---|---|---|---|---|
| Fused Imidazopyridine | Fe³⁺ | Turn-on Fluorescence | 4.0 ppb | Detection in aqueous media and HeLa cells. |
| Fused Imidazopyridine | Hg²⁺ | Turn-off Fluorescence | 1.0 ppb | Detection in aqueous media and HeLa cells. |
| Imidazo[1,2-a]pyridine-borate ester | H₂O₂ (Hydrogen Peroxide) | Turn-on Fluorescence | Not specified | Tracing H₂O₂ in living cells. |
Beyond simple analyte detection, imidazo[1,2-a]pyridine derivatives are being developed as advanced agents for molecular imaging in preclinical research. The presence of an iodine atom in this compound is particularly advantageous, as it allows for radioiodination with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I. This enables the development of probes for nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
A notable application is in the imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. A radioiodinated imidazo[1,2-a]pyridine derivative known as ¹²⁵I-DRK092 demonstrated high binding affinity to Aβ fibrils and excellent brain permeability in mouse models. Ex vivo autoradiography showed that this tracer could detect Aβ accumulation with higher sensitivity than other established amyloid imaging agents. Similarly, fluorescent derivatives of the scaffold have been used for optical imaging of analytes like H₂O₂ in living cells, demonstrating good biocompatibility and cell uptake. These studies underscore the potential of functionalized imidazo[1,2-a]pyridines as powerful tools for non-invasively studying biological processes and disease states in non-human models.
Table 3: Imidazo[1,2-a]pyridine Derivatives in Preclinical Molecular Imaging
| Imaging Agent | Modality | Target | Model System | Key Findings |
|---|---|---|---|---|
| ¹²⁵I-DRK092 | SPECT (Autoradiography) | Amyloid-β plaques | Transgenic mouse model of Alzheimer's | High binding affinity and brain permeability; sensitive detection of Aβ plaques. |
| [¹²⁵I]BrIMPY | SPECT/PET (Autoradiography) | Amyloid-β plaques | APP/PS1 mouse model of Alzheimer's | Selectively labeled Aβ plaques with a pattern correlating to pathology. |
| Imidazo[1,2-a]pyridine-BODIPY | Fluorescence Microscopy | N/A (Cellular uptake) | Living cells | Demonstrated good cellular uptake ability for cell imaging. |
Exploration of Supramolecular Chemistry with this compound Derivatives
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The specific functional groups on this compound make it an intriguing candidate for crystal engineering and the construction of novel supramolecular assemblies.
The iodine atom at the C3 position is a potent halogen bond donor. Halogen bonding is a highly directional and specific interaction between an electrophilic region on a halogen atom and a Lewis base (such as the nitrogen atoms in another imidazo[1,2-a]pyridine molecule). This interaction can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline materials with unique properties.
Furthermore, the imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The interplay of these various non-covalent forces, guided by the specific positioning of the iodo and methoxy substituents, could be harnessed to create complex host-guest systems, molecular networks, or functional materials. While the supramolecular chemistry of this specific derivative is not yet extensively explored, the foundational principles suggest a rich area for future research in materials science and crystal engineering. acs.org
Future Perspectives and Challenges in 3 Iodo 5 Methoxyimidazo 1,2 a Pyridine Research
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of functionalized heterocycles is the development of environmentally benign and efficient processes. Traditional syntheses of imidazo[1,2-a]pyridines often involve multi-step procedures, harsh reaction conditions, and the use of stoichiometric, often toxic, reagents. mdpi.com The future of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine synthesis lies in the adoption of greener and more atom-economical strategies.
Future research will likely focus on one-pot and multicomponent reactions (MCRs) that combine several synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. researchgate.netnih.gov For instance, adapting the Groebke-Blackburn-Bienaymé (GBB) reaction or A³-coupling reactions could provide direct access to the core structure with the desired substitution pattern. nih.govacs.org
The move away from stoichiometric reagents towards catalytic systems is another crucial avenue. This includes the use of transition-metal catalysts, but also more sustainable alternatives like organocatalysts or even catalyst-free methods under microwave irradiation or ultrasonic agitation. organic-chemistry.orgacs.org The use of green solvents such as water or polyethylene (B3416737) glycol (PEG) is also a promising approach to reduce the environmental impact. researchgate.net A significant goal will be to develop a direct C-H iodination method for 5-methoxyimidazo[1,2-a]pyridine (B1602175) that avoids harsh iodinating agents and improves regioselectivity. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Challenges for this compound | Relevant Research Focus |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. researchgate.net | Compatibility of starting materials (e.g., 6-methoxy-2-aminopyridine) with MCR conditions. | Designing novel MCRs that directly incorporate the iodo and methoxy (B1213986) functionalities. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. mdpi.com | Scale-up limitations and ensuring uniform heating. | Optimization of microwave parameters for the cyclization and iodination steps. |
| Catalyst-Free Annulation | Avoids metal contamination, cost-effective, simplified purification. acs.org | May require higher temperatures or specific "green" solvents to be effective. | Exploring solvent effects (e.g., water-isopropanol mixtures) to promote the reaction. acs.org |
| Direct C-H Functionalization | High step economy, avoids pre-functionalized substrates. researchgate.net | Achieving high regioselectivity for iodination at the C3 position. | Development of mild and selective C-H iodination protocols. |
Discovery of Novel Reactivity and Transformation Pathways
The iodine atom at the C3 position of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. While its utility in Suzuki-type cross-coupling reactions to form C-C bonds with boronic acids is established for the general class of 3-iodoimidazo[1,2-a]pyridines, there is significant potential to explore other palladium-catalyzed reactions. acs.orgacs.orgnih.gov
Future research will undoubtedly delve into other cross-coupling methodologies such as:
Sonogashira coupling to introduce alkyne moieties, which are valuable for creating extended π-conjugated systems or for further functionalization via click chemistry.
Heck coupling to append alkene groups, useful for materials science applications and as precursors for further transformations.
Buchwald-Hartwig amination to form C-N bonds, providing access to a diverse range of amines, amides, and other nitrogen-containing derivatives with potential biological activity.
Stille coupling with organostannanes, offering an alternative route to complex carbon skeletons. acs.org
Beyond palladium catalysis, the reactivity of the C-I bond can be exploited in copper-catalyzed reactions, radical transformations, and metal-halogen exchange reactions to generate organometallic intermediates. rsc.org The electronic effect of the 5-methoxy group may influence the reactivity of the C3 position, a factor that warrants systematic investigation. Furthermore, exploring domino reactions that involve an initial cross-coupling at the C3 position followed by a subsequent intramolecular cyclization could lead to the rapid assembly of complex polycyclic systems. rsc.org
Integration of Machine Learning and AI in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer several exciting future perspectives.
In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be obvious to a human chemist. Furthermore, ML algorithms can optimize reaction conditions by analyzing the outcomes of a matrix of experiments, thereby maximizing yield and minimizing byproducts. This is particularly valuable for complex cross-coupling reactions where factors like catalyst, ligand, base, solvent, and temperature are critical. openpharmaceuticalsciencesjournal.com
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
|---|---|---|
| Compound Design | Predicting biological activity (e.g., antimycobacterial, anticancer) of new derivatives. openpharmaceuticalsciencesjournal.comnih.gov | Faster identification of lead compounds for drug discovery. |
| Property Prediction | Using tools like QikProp to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. openpharmaceuticalsciencesjournal.com | Early-stage deselection of candidates with poor pharmacokinetic profiles. |
| Synthesis Planning | Retrosynthetic analysis to discover novel and more efficient routes to the target molecule and its derivatives. | Reduction in development time and cost for new compounds. |
| Reaction Optimization | Optimizing conditions for cross-coupling reactions involving the C3-iodo group. | Improved yields, reduced waste, and more robust synthetic protocols. |
Expanding the Scope of Applications in Emerging Technologies
The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" found in numerous bioactive compounds and functional materials. researchgate.netnih.gov The unique substitution pattern of this compound makes it a valuable building block for expanding these applications into new technological frontiers.
In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.govrsc.org The 5-methoxy group can modulate the pharmacokinetic properties of a molecule, while the C3 position, functionalized via the iodo group, can be used to introduce moieties that interact with specific biological targets.
In materials science, there is growing interest in imidazo[1,2-a]pyridine derivatives for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govresearchgate.net The electron-accepting nature of the imidazo[1,2-a]pyridine core can be tuned by substituents. researchgate.net this compound could be a precursor for synthesizing novel bipolar host materials or fluorescent emitters for deep-blue OLEDs, where high efficiency and stability are ongoing challenges. nih.gov The introduction of extended π-systems at the C3 position could lead to materials with tunable photophysical properties, suitable for use as sensors or in bioimaging. researchgate.net
Addressing Challenges in Scale-Up and Industrial Viability (where applicable to academic research)
While much of the research on this compound and its derivatives is at the academic lab scale, considerations for future scalability and industrial viability are crucial. Key challenges include the cost of starting materials, particularly substituted 2-aminopyridines, and the reliance on expensive transition-metal catalysts for cross-coupling reactions.
Future efforts should focus on developing synthetic routes that are not only green but also economically viable. This involves minimizing the number of synthetic steps, avoiding costly purification techniques like column chromatography, and developing recyclable catalyst systems. The transition from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of both the core structure and its subsequent functionalization.
Furthermore, catalyst-free C-H functionalization methods, if developed to be highly efficient and selective, could represent a major breakthrough in the industrial production of imidazo[1,2-a]pyridine derivatives, eliminating the costs and environmental concerns associated with metal catalysts. nih.gov The development of robust, high-yield, one-pot procedures will be paramount for making this compound and its derivatives accessible for large-scale applications. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-Iodo-5-methoxyimidazo[1,2-a]pyridine derivatives?
Key methodologies include:
- Iodine-catalyzed condensation : Efficient for introducing iodine at C-3 under solvent-free conditions, achieving yields up to 83% .
- Suzuki coupling : Enables aryl group introduction using 4-cyanophenylboronic acid and palladium catalysts, critical for functionalizing the core structure .
- Friedel-Crafts acylation : Acetylates the C-3 position with Lewis acid catalysts (e.g., AlCl₃), optimized for high regioselectivity and purity .
- Multicomponent reactions : One-pot synthesis using 2-aminopyridines, aldehydes, and alkynes under microwave irradiation or copper catalysis .
Q. How do substituent positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Para-substituents : Nitro groups at the para position (e.g., 10a, 10c) enhance anticancer activity (IC₅₀ ~11 µM in HepG2) due to reduced steric hindrance and improved electronic interactions .
- Ortho-substituents : Nitro groups at ortho positions (e.g., 10e, 10l) show lower activity due to steric clashes with the imidazo ring .
- Methoxy groups : At C-5, methoxy improves solubility and hydrogen bonding with biological targets .
Q. What spectroscopic techniques are essential for characterizing these derivatives?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., δ 8.50 ppm for aromatic protons in iodinated derivatives) .
- FT-IR : Confirms functional groups (e.g., NH stretching at 3336 cm⁻¹) .
- ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1145) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed for these compounds?
- Step 1 : Synthesize analogs with varied substituents (e.g., electron-donating amines vs. electron-withdrawing nitro groups).
- Step 2 : Test cytotoxicity across cancer cell lines (e.g., IC₅₀ values for HepG2, MCF-7) .
- Step 3 : Perform computational docking to predict binding modes with targets like IGF-1R kinase. Compounds with tert-butylamino groups (e.g., 12b) show enhanced kinase inhibition due to hydrophobic interactions .
Q. How can electronic effects be optimized for enhanced bioactivity?
- Push-pull strategy : Combine electron-donating (e.g., methoxy at C-5) and electron-withdrawing groups (e.g., nitro at C-2) to enhance charge transfer. Example: 12b (IC₅₀ = 11 µM) outperforms analogs lacking this synergy .
- Steric tuning : Bulky groups (e.g., cyclohexylamine) at C-3 improve membrane penetration .
Q. What intermolecular interactions govern crystallographic packing?
Q. How are contradictory cytotoxicity data resolved?
- Cell line variability : For example, 12b shows IC₅₀ = 11 µM in HepG2 but 91 µM in Vero cells, necessitating cross-validation with apoptosis assays .
- Assay controls : Include positive controls (e.g., doxorubicin) and normalize data to cell viability markers (e.g., ATP levels) .
Q. What green chemistry approaches apply to synthesis?
Q. How are in vivo models used to validate therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
